molecular formula C23H25NO6 B1143740 Fmoc-D-Asp(OtBu)-OH CAS No. 12883-39-3

Fmoc-D-Asp(OtBu)-OH

Cat. No. B1143740
CAS RN: 12883-39-3
M. Wt: 411.4477
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Asp(OtBu)-OH is an aspartic acid derivative . It is used in the synthesis of polypeptides and proteins as a protective group for amino acids . It can be used to synthesize the first amino acid of the polypeptide chain, as well as aspartic acid residues that need protection at other positions .


Synthesis Analysis

Fmoc-D-Asp(OtBu)-OH is used in custom peptide synthesis . It is pre-loaded onto resin for the synthesis of peptide acids containing a C-terminal D-aspartic acid amino-acid residue by Fmoc SPPS .


Molecular Structure Analysis

The molecular weight of Fmoc-D-Asp(OtBu)-OH is 411.45 g/mol . Its molecular formula is C23H25NO6 . It appears as a solid, white to off-white in color .


Physical And Chemical Properties Analysis

Fmoc-D-Asp(OtBu)-OH is a light yellow solid, soluble in organic solvents such as dimethyl sulfoxide (DMSO) at room temperature, and has strong photosensitivity . It has a molar mass of 411.45 g/mol .

Scientific Research Applications

Peptide Synthesis

Fmoc-D-Asp(OtBu)-OH is commonly used in peptide synthesis . The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group for the amino group, and OtBu (tert-butyl) is a protective group for the carboxyl group. These protective groups are removed under specific conditions during peptide synthesis.

Protein Research

In protein research, Fmoc-D-Asp(OtBu)-OH can be used to synthesize proteins with specific sequences . This allows researchers to study the structure and function of these proteins in detail.

Drug Development

Fmoc-D-Asp(OtBu)-OH can be used in the development of new drugs . By incorporating this compound into drug molecules, researchers can modify the drug’s properties, such as its stability, solubility, or its interactions with biological targets.

Biochemical Studies

Fmoc-D-Asp(OtBu)-OH can be used in biochemical studies to investigate the role of aspartic acid in biological systems . Aspartic acid is an important amino acid involved in various biological processes, including the transmission of nerve impulses.

Chromatography and Mass Spectrometry

Fmoc-D-Asp(OtBu)-OH can be used in chromatography and mass spectrometry applications . These techniques are used to separate, identify, and quantify each component in a mixture of compounds.

Material Science

In material science, Fmoc-D-Asp(OtBu)-OH can be used to create novel materials with unique properties . For example, it can be used to synthesize polymers with specific characteristics.

Safety And Hazards

Fmoc-D-Asp(OtBu)-OH should be stored below +30°C . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Fmoc-D-Asp(OtBu)-OH involves the protection of the carboxylic acid group of aspartic acid with tert-butyl (OtBu) group, followed by the coupling of Fmoc (9-fluorenylmethoxycarbonyl) group to the amino group of aspartic acid.", "Starting Materials": [ "Aspartic acid", "tert-Butyl alcohol", "9-Fluorenylmethoxycarbonyl chloride", "Diisopropylcarbodiimide (DIC)", "N,N-Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "1. Protection of carboxylic acid group of aspartic acid with tert-butyl (OtBu) group using tert-butyl alcohol and DIC in DMF solvent.", "2. Removal of excess tert-butyl alcohol and DIC by filtration and washing with ethyl acetate.", "3. Coupling of Fmoc group to the amino group of aspartic acid using Fmoc chloride and DIPEA in DCM solvent.", "4. Removal of excess Fmoc chloride and DIPEA by filtration and washing with ethyl acetate.", "5. Deprotection of tert-butyl group using 50% TFA in DCM solvent.", "6. Removal of excess TFA and DCM by filtration and washing with ethyl acetate.", "7. Neutralization of the acidic solution with NaHCO3 and extraction with DCM.", "8. Washing of the organic layer with water and brine solution.", "9. Drying of the organic layer with anhydrous MgSO4 and filtration.", "10. Evaporation of the solvent to obtain Fmoc-D-Asp(OtBu)-OH as a white solid." ] }

CAS RN

12883-39-3

Product Name

Fmoc-D-Asp(OtBu)-OH

Molecular Formula

C23H25NO6

Molecular Weight

411.4477

Origin of Product

United States

Q & A

Q1: What is the role of Fmoc-D-Asp(OtBu)-OH in the synthesis of Bacitracin A?

A1: Fmoc-D-Asp(OtBu)-OH serves as a protected form of D-aspartic acid, one of the key amino acid building blocks in Bacitracin A. In the reported solid-phase synthesis, Fmoc-D-Asp(OtBu)-OH is coupled to the growing peptide chain attached to a solid support. []

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